molecular formula C7H9NO B2697396 6-Azatricyclo[3.2.1.0,2,4]octan-7-one CAS No. 1622444-61-4

6-Azatricyclo[3.2.1.0,2,4]octan-7-one

Cat. No. B2697396
CAS RN: 1622444-61-4
M. Wt: 123.155
InChI Key: QLLWFAQIJNZQQL-UHFFFAOYSA-N
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Description

“6-Azatricyclo[3.2.1.0,2,4]octan-7-one”, also known as rac- (1R,2R,4S,5S)-6-azatricyclo [3.2.1.0,2,4]octan-7-one, is a chemical compound with the molecular formula C7H9NO . It has a molecular weight of 123.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9NO/c9-7-5-2-6 (8-7)4-1-3 (4)5/h3-6H,1-2H2, (H,8,9)/t3-,4+,5-,6+/m0/s1 . This code provides a specific representation of the molecule’s structure, including its stereochemistry.

Scientific Research Applications

Conformational Analysis and Chemical Behavior

  • The compound 6-Azatricyclo[3.2.1.0,2,4]octan-7-one and its derivatives show varied conformational behavior, influencing their chemical properties and reactions. For instance, the study of the 15N13C spin-spin coupling constants in related compounds, like 2-Azabicyclo(2.2.2)octan-3-One and 4-azatricyclo(4.3.1.13,8)undecan-5-one, provides insights into their conformational dependence, which is crucial for understanding their chemical reactivity (Berger, 1978).

Synthesis and Structural Transformations

  • The compound is integral to various synthesis processes and structural transformations. For example, research on the synthesis of new constrained tricyclic amines and tricyclic aminophosphonates containing the 2-Azatricyclo[3.3.0.03,6]octane skeleton highlights its role in developing complex organic structures (Rammeloo, Stevens, & Soenen, 2004).

Application in Organic Ligands and Coordination Chemistry

  • Its derivatives are utilized in the formation of adducts with metal salts, exemplified by research on the adducts of rhodium(II) tetraacetate with nitrogenous organic ligands, including 1-azabicyclo[2,2,2]octane and 1,3,5,7-tetraazatricyclo[3,3,1,1(3,7)]decane (Jaźwiński & Kamieński, 2007).

Spectroscopic and Computational Analysis

  • The compound and its related structures have been the subject of spectroscopic and quantum chemical studies. For example, the spectroscopic, quantum chemical DFT/HF study, and synthesis of [2.2.1] hept-2'-en-2'-amino-N-azatricyclo [3.2.1.0(2,4)] octane highlight the importance of these methods in understanding the structural and electronic properties of such compounds (Teimouri, Emami, Chermahini, & Dabbagh, 2009).

Synthetic Utility in Bioactive Molecule Construction

  • It plays a role in synthesizing biologically active molecules. For example, the stereoselective synthesis of 7-(E)-Arylidene-2-chloro-6-azabicyclo[3.2.1]octanes demonstrates how its derivatives can be synthesized and utilized in the construction of bioactive compounds (Yeh, Chang, & Lin, 2017).

properties

IUPAC Name

6-azatricyclo[3.2.1.02,4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFAQIJNZQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3CC2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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